molecular formula C16H25NO3 B1236722 N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide

N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide

Cat. No. B1236722
M. Wt: 279.37 g/mol
InChI Key: GQCQSKSVHJCCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide is a butenolide.

Scientific Research Applications

Antiviral Activities

A significant application of compounds structurally similar to N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide is in antiviral research. For instance, microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives has been shown to effectively inhibit influenza A and B viruses (Göktaş et al., 2012). Furthermore, novel spirothiazolidinone derivatives were designed, synthesized, and found to possess strong antiviral activity against influenza A/H3N2 virus (Apaydın et al., 2020). These studies highlight the potential of similar compounds in developing new antiviral drugs.

Chemical Synthesis and Properties

Another area of application is in the field of chemical synthesis. For example, the synthesis of carbo(hetero)cyclospirobutanoic lactones, which share structural similarities, has been explored, revealing valuable insights into the transformation and properties of these compounds (Kuroyan et al., 1995). This research contributes to a deeper understanding of the synthesis and applications of complex spiro compounds in various chemical contexts.

Antituberculosis and Anticancer Properties

Research into the antituberculosis and anticancer properties of similar compounds has also been conducted. A study synthesized and evaluated new 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives for their antituberculosis activity, with some compounds exhibiting significant inhibitory effects (Güzel et al., 2006).

Drug Development

Additionally, the compound's structural framework has been utilized in the development of new drug molecules. For example, the synthesis and evaluation of adamantane derivatives for their cytotoxic and apoptotic effects in various cancer cell lines have been explored, demonstrating the potential of these compounds in the field of cancer therapy (Turk-Erbul et al., 2021).

properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide

InChI

InChI=1S/C16H25NO3/c1-5-11(3)17-14(18)13-12(4)15(19)20-16(13)8-6-10(2)7-9-16/h10-11H,5-9H2,1-4H3,(H,17,18)

InChI Key

GQCQSKSVHJCCJF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=C(C(=O)OC12CCC(CC2)C)C

Canonical SMILES

CCC(C)NC(=O)C1=C(C(=O)OC12CCC(CC2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide
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N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide
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N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide
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N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide

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